molecular formula C3H10ClNO2 B14685796 Azanium;2-(chloromethyl)oxirane;hydroxide CAS No. 34323-39-2

Azanium;2-(chloromethyl)oxirane;hydroxide

Cat. No.: B14685796
CAS No.: 34323-39-2
M. Wt: 127.57 g/mol
InChI Key: ZQCZNHXTSCVAEG-UHFFFAOYSA-N
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Description

Oxirane, (chloromethyl)-, polymer with ammonium hydroxide ((NH4)(OH)) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is formed by the polymerization of oxirane, (chloromethyl)- with ammonium hydroxide. It is known for its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide typically involves the polymerization of oxirane, (chloromethyl)- (also known as epichlorohydrin) with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the following steps:

    Initiation: The reaction is initiated by mixing oxirane, (chloromethyl)- with ammonium hydroxide.

    Polymerization: The mixture is then subjected to polymerization conditions, which may include heating and stirring. The polymerization process results in the formation of the polymer.

    Purification: The resulting polymer is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is carried out in large-scale reactors. The process involves the continuous feeding of oxirane, (chloromethyl)- and ammonium hydroxide into the reactor, where the polymerization takes place. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and quality of the polymer. The polymer is then collected, purified, and processed for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxirane, (chloromethyl)-, polymer with ammonium hydroxide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of various products.

    Polymerization Reactions: The compound can participate in further polymerization reactions to form more complex polymer structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Acids and Bases: Acidic or basic conditions are used to facilitate ring-opening reactions. For example, hydrochloric acid or sodium hydroxide can be used.

    Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rates.

Major Products

The major products formed from the reactions of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide include:

    Substituted Polymers: Products of nucleophilic substitution reactions.

    Ring-Opened Polymers: Products of ring-opening reactions, which may include diols or other functionalized polymers.

Scientific Research Applications

Oxirane, (chloromethyl)-, polymer with ammonium hydroxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and the development of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide involves its reactivity as an epoxide. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of new chemical bonds and the modification of the polymer structure. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Epichlorohydrin: A monomer used in the synthesis of Oxirane, (chloromethyl)-, polymer with ammonium hydroxide.

    Glycidyl Chloride: Another epoxide with similar reactivity.

    Propylene Oxide: A related epoxide with a different substituent.

Uniqueness

Oxirane, (chloromethyl)-, polymer with ammonium hydroxide is unique due to its polymeric nature and the presence of both epoxide and ammonium functionalities. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

34323-39-2

Molecular Formula

C3H10ClNO2

Molecular Weight

127.57 g/mol

IUPAC Name

azanium;2-(chloromethyl)oxirane;hydroxide

InChI

InChI=1S/C3H5ClO.H3N.H2O/c4-1-3-2-5-3;;/h3H,1-2H2;1H3;1H2

InChI Key

ZQCZNHXTSCVAEG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCl.[NH4+].[OH-]

Origin of Product

United States

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